molecular formula C₂₁H₂₅NO B1140568 Hydroxy Terbinafine CAS No. 162227-13-6

Hydroxy Terbinafine

Cat. No.: B1140568
CAS No.: 162227-13-6
M. Wt: 307.43
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Terbinafine is a derivative of Terbinafine, an allylamine antifungal agent. Terbinafine is widely used to treat fungal infections of the skin and nails, such as athlete’s foot, jock itch, and ringworm. This compound retains the antifungal properties of its parent compound while potentially offering improved solubility and bioavailability.

Biochemical Analysis

Biochemical Properties

Hydroxy Terbinafine, like Terbinafine, is believed to inhibit the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to dramatically suppress the proliferation of hepatocellular carcinoma cells . In addition, it has been shown to have fungicidal efficacy against prevalent plant pathogens .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzyme squalene monooxygenase, preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a rapid onset of action, with effects observable within the first week of administration . The effects of this compound can persist for prolonged periods (weeks to months) after administration of the last dose .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in horses, dogs, and cats, this compound reaches a maximum plasma concentration within 2-6 hours of oral administration, with a plasma half-life between 8-9 hours .

Metabolic Pathways

This compound is one of the major metabolites of Terbinafine, which is extensively metabolized in humans. The metabolic pathways of Terbinafine include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation .

Transport and Distribution

This compound, like Terbinafine, is well absorbed after oral administration and tends to accumulate in skin, nails, and fatty tissues . High concentrations of this compound occur in the stratum corneum, sebum, and hair .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine typically involves the hydroxylation of Terbinafine. One common method is the reaction of Terbinafine with a hydroxylating agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from the synthesis of Terbinafine. The hydroxylation step is optimized for large-scale production by using continuous flow reactors to ensure consistent product quality and yield. The process also includes purification steps such as crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hydroxy Terbinafine undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound back to Terbinafine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of Terbinafine.

    Substitution: Formation of various substituted derivatives of Terbinafine.

Scientific Research Applications

Hydroxy Terbinafine has several scientific research applications:

    Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.

    Biology: Investigated for its antifungal activity against various fungal strains.

    Medicine: Explored for its potential use in treating fungal infections with improved pharmacokinetic properties.

    Industry: Utilized in the development of new antifungal formulations and drug delivery systems.

Comparison with Similar Compounds

    Terbinafine: The parent compound with similar antifungal properties.

    Naftifine: Another allylamine antifungal agent with a similar mechanism of action.

    Butenafine: A benzylamine antifungal agent with a broader spectrum of activity.

Uniqueness: Hydroxy Terbinafine stands out due to its potential improved solubility and bioavailability compared to Terbinafine. This can lead to better therapeutic outcomes and reduced dosing frequency. Additionally, its hydroxyl group allows for further chemical modifications, making it a versatile compound for developing new antifungal agents.

Properties

IUPAC Name

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEJUKJZTGFNKY-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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